molecular formula C13H13ClN4O3S B2723170 4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1H-pyrazole-3-carboxamide CAS No. 1335232-52-4

4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1H-pyrazole-3-carboxamide

Cat. No. B2723170
CAS RN: 1335232-52-4
M. Wt: 340.78
InChI Key: JVEHEDRGRZRMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrazole ring. The presence of the sulfonylamino and chlorophenyl groups could potentially influence the overall shape and electronic distribution of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the sulfonylamino group might be susceptible to nucleophilic attack, while the chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonylamino group could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Cytotoxic Activity : Carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. Some compounds demonstrated potent cytotoxicity, with IC(50) values less than 10 nM, indicating their potential as therapeutic agents in cancer treatment (Deady et al., 2003).

  • Antiobesity Activity : Diaryl dihydropyrazole-3-carboxamides have shown significant in vivo antiobesity activity related to CB1 receptor antagonism. These findings suggest their potential use in managing obesity through appetite suppression and body weight reduction (Srivastava et al., 2007).

  • Antibacterial Activities : Further derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid were synthesized and demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests their potential application in developing new antibacterial agents (Bildirici et al., 2007).

  • Antiglaucoma Activity : Novel pyrazole derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide showed promising antiglaucoma activity by inhibiting carbonic anhydrase isoenzymes more potently than acetazolamide, a standard treatment for glaucoma (Kasımoğulları et al., 2010).

  • Antimicrobial and Anticancer Agents : Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than doxorubicin, a widely used chemotherapeutic agent, and also showed good to excellent antimicrobial activity (Hafez et al., 2016).

Future Directions

The study of compounds with complex structures like this one is an active area of research in medicinal chemistry. Future work could involve exploring the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O3S/c1-8-11(12(13(15)19)17-16-8)18-22(20,21)7-6-9-2-4-10(14)5-3-9/h2-7,18H,1H3,(H2,15,19)(H,16,17)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEHEDRGRZRMGQ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)N)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)C(=O)N)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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